![molecular formula C16H31NSSn B1591622 4-Methyl-2-(tributylstannyl)thiazole CAS No. 251635-59-3](/img/structure/B1591622.png)
4-Methyl-2-(tributylstannyl)thiazole
Overview
Description
4-Methyl-2-(tributylstannyl)thiazole, also known as MBTST, is a thiazole-based compound. It has a molecular weight of 388.2 . The compound is usually stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(tributylstannyl)thiazole is represented by the formula C16H31NSSn . The InChI code for this compound is 1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;31-3-4-2;/h2H,1H3;31,3-4H2,2H3; .Physical And Chemical Properties Analysis
4-Methyl-2-(tributylstannyl)thiazole is a liquid at room temperature . It has a molecular weight of 388.2 .Scientific Research Applications
Antimicrobial Drug Development
4-Methyl-2-(tributylstannyl)thiazole: derivatives have been explored for their potential as antimicrobial agents. The thiazole ring, a core structure in this compound, is known for its presence in various biologically active molecules, including sulfathiazole, which is an antimicrobial drug . Researchers are interested in modifying the thiazole moiety to enhance antimicrobial efficacy and reduce side effects.
Antitumor and Cytotoxic Agents
The thiazole ring system is also found in compounds with antitumor and cytotoxic activities. Modifications to the thiazole structure, such as the addition of the tributylstannyl group, can lead to new derivatives with potential use in cancer therapy. These compounds can be designed to target specific pathways involved in cancer cell proliferation .
Neuroprotective Therapies
Thiazole derivatives have shown neuroprotective properties, which are crucial in the treatment of neurodegenerative diseases. By modifying the thiazole ring, scientists aim to develop drugs that can protect nerve cells from damage or degeneration .
Antiviral Research
The thiazole structure is a component of certain antiretroviral drugs, such as Ritonavir. Research into 4-Methyl-2-(tributylstannyl)thiazole could lead to the development of new antiviral medications that are more effective against resistant viral strains .
Agricultural Chemicals
Thiazoles are used in the synthesis of agricultural chemicals, including fungicides and biocides. The tributylstannyl group in 4-Methyl-2-(tributylstannyl)thiazole may confer unique properties that could be exploited in the development of new agricultural products that are safer and more environmentally friendly .
Material Science
In material science, 4-Methyl-2-(tributylstannyl)thiazole can be used as a reagent for the arylation of thiazole by Stille cross-coupling. This application is significant in the synthesis of complex organic molecules, which can be used in the creation of new materials with specific properties .
Safety and Hazards
properties
IUPAC Name |
tributyl-(4-methyl-1,3-thiazol-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPGNMUMILSRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586038 | |
Record name | 4-Methyl-2-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(tributylstannyl)thiazole | |
CAS RN |
251635-59-3 | |
Record name | 4-Methyl-2-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-(tributylstannyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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